![molecular formula C15H13ClN2O B3839853 3-chloro-N'-(3-methylbenzylidene)benzohydrazide](/img/structure/B3839853.png)
3-chloro-N'-(3-methylbenzylidene)benzohydrazide
Overview
Description
3-chloro-N'-(3-methylbenzylidene)benzohydrazide, also known as CMH, is a chemical compound that has been widely studied for its potential applications in various fields of science. CMH is a hydrazide derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-chloro-N'-(3-methylbenzylidene)benzohydrazide is not fully understood. However, studies have suggested that 3-chloro-N'-(3-methylbenzylidene)benzohydrazide inhibits the activity of various enzymes by binding to their active sites. 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 3-chloro-N'-(3-methylbenzylidene)benzohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has also been found to inhibit the activity of various enzymes, including cholinesterase and tyrosinase. In vivo studies have shown that 3-chloro-N'-(3-methylbenzylidene)benzohydrazide exhibits anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N'-(3-methylbenzylidene)benzohydrazide in lab experiments include its low toxicity and high solubility in various solvents. However, the limitations of using 3-chloro-N'-(3-methylbenzylidene)benzohydrazide in lab experiments include its low stability in acidic and basic conditions and its potential to undergo hydrolysis.
Future Directions
For research on 3-chloro-N'-(3-methylbenzylidene)benzohydrazide include investigating its potential as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to understand the mechanism of action of 3-chloro-N'-(3-methylbenzylidene)benzohydrazide and its potential as an enzyme inhibitor. Additionally, research on the environmental impact of 3-chloro-N'-(3-methylbenzylidene)benzohydrazide and its potential as a corrosion inhibitor is needed.
Scientific Research Applications
3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been investigated for its anti-cancer properties. Studies have shown that 3-chloro-N'-(3-methylbenzylidene)benzohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been studied for its potential as an enzyme inhibitor. 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been found to inhibit the activity of various enzymes, including cholinesterase and tyrosinase. In environmental science, 3-chloro-N'-(3-methylbenzylidene)benzohydrazide has been investigated for its potential as a corrosion inhibitor.
properties
IUPAC Name |
3-chloro-N-[(E)-(3-methylphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-4-2-5-12(8-11)10-17-18-15(19)13-6-3-7-14(16)9-13/h2-10H,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEVDXXEFFBYKX-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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